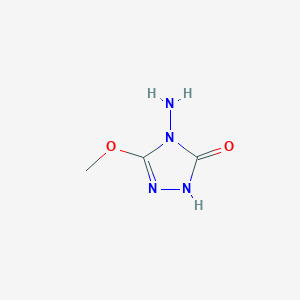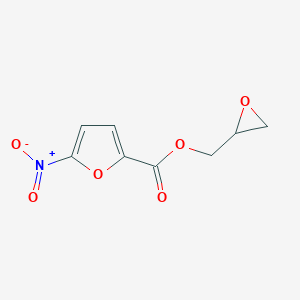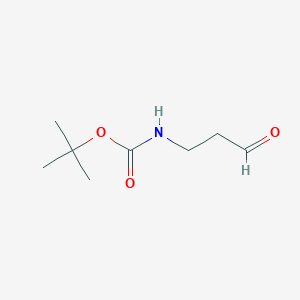
1-Boc-4-(4-Nitrobencil)piperazina
Descripción general
Descripción
1-Boc-4-(4-Nitrobenzyl)piperazine is a chemical compound that is part of a class of organic molecules known as piperazines. Piperazines are characterized by their saturated six-membered ring containing two nitrogen atoms at opposite positions. The specific compound is modified with a 4-nitrobenzyl group and a tert-butoxycarbonyl (Boc) protective group.
Synthesis Analysis
The synthesis of related piperazine derivatives has been described in the literature. For instance, a bifunctional tetraaza macrocycle containing a 4-nitrobenzyl group was synthesized through the cyclization of (4-nitrobenzyl)-ethylenediamine with BOC-protected amino disuccinimido esters . Although this does not directly describe the synthesis of 1-Boc-4-(4-Nitrobenzyl)piperazine, the methodology involving BOC-protected intermediates and nitrobenzyl groups could be relevant to its synthesis.
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be confirmed using spectroscopic methods such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) spectroscopy. For example, the structure of 1-(2,3-dichlorophenyl)piperazine, a related compound, was confirmed using IR and 1H-NMR . These techniques are crucial for verifying the presence of functional groups and the overall molecular framework.
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions. The synthesis process often involves steps such as alkylation, acidulation, reduction of nitro groups, diazotization, substitution, and hydrolysis . These reactions are typical for modifying the piperazine ring and attaching different substituents to achieve the desired chemical properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their functional groups. The presence of a nitro group, for example, can affect the compound's reactivity and interaction with other molecules. The Boc group is commonly used as a protective group in organic synthesis, which can be removed under acidic conditions to reveal the free amine. The properties of these compounds can be further studied through crystal engineering, as demonstrated by the analysis of piperazinediones derived from 2-amino-7-nitro-4-methoxyindan-2-carboxylic acid, which showed specific supramolecular organizations and hydrogen bonding patterns in their crystal structures .
Aplicaciones Científicas De Investigación
Intermediario Orgánico
Este compuesto es un importante intermediario orgánico . Puede ser usado en la síntesis de varios otros compuestos, sirviendo como componente crucial en una amplia gama de reacciones químicas.
Aplicaciones Agroquímicas
En el campo de la agroquímica, este compuesto se puede usar en la síntesis de varios pesticidas y otros agroquímicos . Su estructura única puede contribuir a la efectividad de estos productos.
Aplicaciones Farmacéuticas
Este compuesto tiene aplicaciones significativas en la industria farmacéutica . Se puede usar en la síntesis de una variedad de fármacos y otros agentes terapéuticos. Sus propiedades únicas pueden mejorar la eficacia de estos productos farmacéuticos.
Fabricación de Tintes
Este compuesto también se puede usar en la fabricación de tintes . Su estructura química puede contribuir al color y la durabilidad de los tintes.
Investigación en Proteómica
El compuesto se usa en aplicaciones de investigación en proteómica . Puede ser usado en el estudio de proteínas, sus estructuras y funciones, contribuyendo a nuestra comprensión de los procesos biológicos.
Desarrollo de Degradadores de Proteínas
Este compuesto se usa como un enlace semi-flexible útil para el desarrollo de PROTAC (Proteolysis Targeting Chimera) . La incorporación de rigidez en la región de enlace de PROTAC puede afectar la cinética de degradación, así como las propiedades ADMET (Absorción, Distribución, Metabolismo, Excreción y Toxicidad) de los PROTAC.
Actividades Antibacterianas
Algunos compuestos relacionados han mostrado actividades antibacterianas contra ciertas cepas de bacterias<a aria-label="5: " data-citationid="2396b99e-2374-2a43-7409-a97ac0833200-36" h="ID=SERP,5015.1" href="https://link.springer.com/article/10.1007/s11164-016-254
Safety and Hazards
The safety information for 1-Boc-4-(4-Nitrobenzyl)piperazine includes hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Propiedades
IUPAC Name |
tert-butyl 4-[(4-nitrophenyl)methyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-16(2,3)23-15(20)18-10-8-17(9-11-18)12-13-4-6-14(7-5-13)19(21)22/h4-7H,8-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWBHMXIEAVTGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634599 | |
| Record name | tert-Butyl 4-[(4-nitrophenyl)methyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
130636-61-2 | |
| Record name | 1,1-Dimethylethyl 4-[(4-nitrophenyl)methyl]-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130636-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-[(4-nitrophenyl)methyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



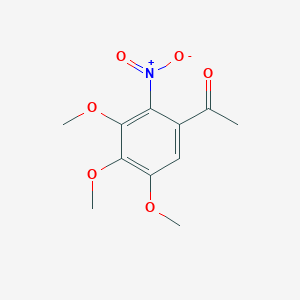
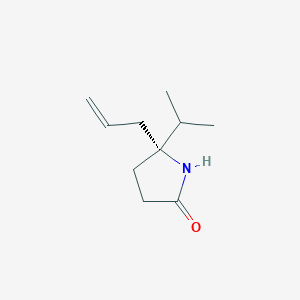
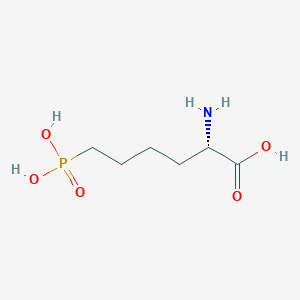
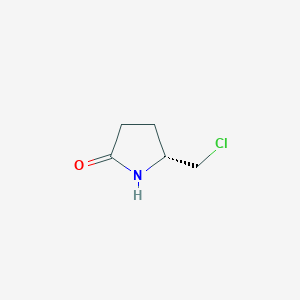


![N-[(2z)-1,3-Oxazolidin-2-Ylidene]sulfuric Diamide](/img/structure/B153984.png)
